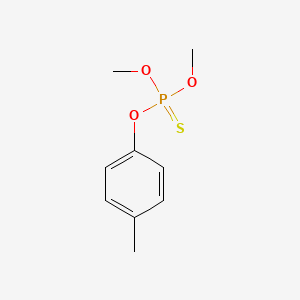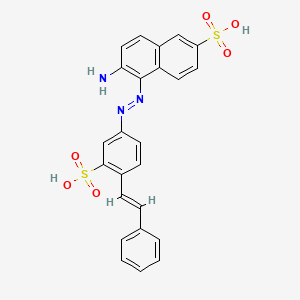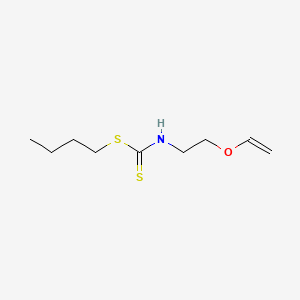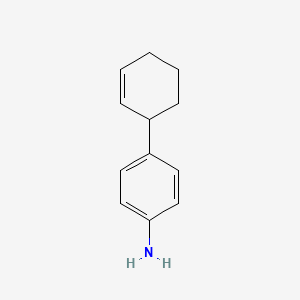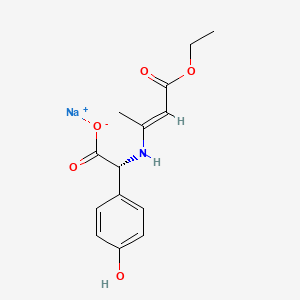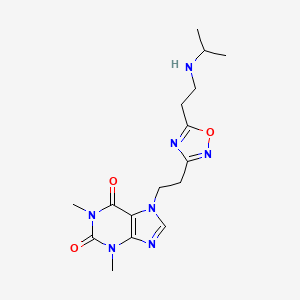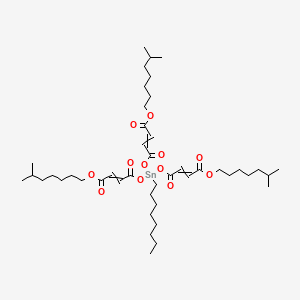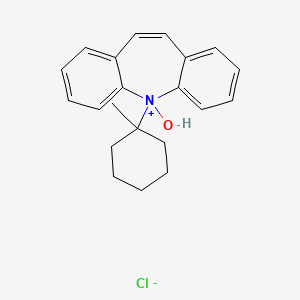
Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a glycine moiety acetylated at the nitrogen atom and esterified with a 2-(dimethoxyphosphinyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of N-acetylglycine with 2-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted glycine derivatives.
Scientific Research Applications
Chemistry: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in drug development. It can be used to design prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester involves its hydrolysis to release N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol. The released N-acetylglycine can interact with enzymes and proteins, modifying their activity and function. The 2-(dimethoxyphosphinyl)ethanol moiety can participate in further chemical reactions, contributing to the overall biological and chemical effects of the compound.
Comparison with Similar Compounds
Glycine, N-acetyl-, ethyl ester: This compound is similar in structure but lacks the dimethoxyphosphinyl group. It is used in similar applications but has different reactivity and properties.
Glycine, N-acetyl-, methyl ester: Another similar compound with a methyl ester group instead of the 2-(dimethoxyphosphinyl)ethyl group. It is used in organic synthesis and biological research.
Uniqueness: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester is unique due to the presence of the 2-(dimethoxyphosphinyl)ethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
152819-34-6 |
|---|---|
Molecular Formula |
C8H16NO6P |
Molecular Weight |
253.19 g/mol |
IUPAC Name |
2-dimethoxyphosphorylethyl 2-acetamidoacetate |
InChI |
InChI=1S/C8H16NO6P/c1-7(10)9-6-8(11)15-4-5-16(12,13-2)14-3/h4-6H2,1-3H3,(H,9,10) |
InChI Key |
CBHXIQBYFWYZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)OCCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


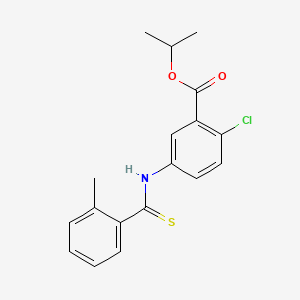
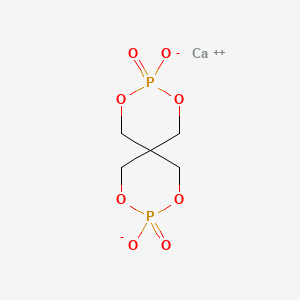
![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
